Hydroxylammonium nitrate

概要

説明

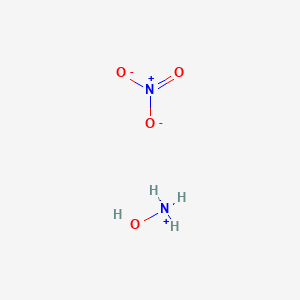

Hydroxylammonium nitrate, also known as hydroxylamine nitrate, is an inorganic compound with the chemical formula [NH3OH]+[NO3]−. It is a salt derived from hydroxylamine and nitric acid. In its pure form, it is a colorless hygroscopic solid.

準備方法

Hydroxylammonium nitrate can be synthesized through various methods:

Neutralization Reaction: This involves the reaction of hydroxylamine with nitric acid.

Double Decomposition: Hydroxylammonium sulfate is reacted with barium nitrate to produce this compound and barium sulfate as a byproduct.

Electrolysis: This compound can also be prepared through the electrolysis of nitric acid solutions.

Ion Exchange: Hydroxylammonium chloride can be reacted with silver or lead(II) nitrate to produce this compound.

化学反応の分析

Thermal Decomposition

Thermal degradation of HAN produces nitrogen oxides and water:

Elevated temperatures (>100°C) accelerate decomposition, with gas evolution (N₂O, NO₂, NH₃) observed in studies .

Catalytic Decomposition

Metal catalysts significantly reduce decomposition onset temperatures. For example:

-

Cu/honeycomb catalysts lower the onset temperature to 70°C, outperforming Mn, Co, Pt, and Ir catalysts .

-

Catalytic activity is attributed to redox cycles involving Cu⁺/Cu²⁺, facilitating electron transfer .

Electrolytic Decomposition Mechanisms

Electrolysis of HAN solutions proceeds in three stages, as shown below :

| Stage | Anode Reaction | Cathode Reaction | Solution Reaction |

|---|---|---|---|

| I | |||

| II | Dominant evolution | dimerizes to | |

| III | Oxidation of intermediates | Enhanced evolution | Thermal decomposition dominates |

Current oscillations occur due to gas bubble formation and nitrate ion adsorption on electrodes .

Reaction Products and Byproducts

Key products from HAN decomposition include:

A comparative analysis of decomposition pathways is provided below:

| Condition | Primary Products | Onset Temperature | Catalyst Efficiency |

|---|---|---|---|

| Thermal (Uncatalyzed) | N₂O, NO₂, H₂O | 120°C | N/A |

| Cu-Catalyzed | N₂O, H₂O | 70°C | 98% yield over 5 cycles |

Mechanistic Insights

科学的研究の応用

Synthesis of Hydroxylammonium Nitrate

The synthesis of this compound typically involves the reaction of hydroxylamine with nitric acid. Recent studies have focused on optimizing the synthesis process to enhance purity and yield:

-

Reaction Equation :

- Key Findings :

Decomposition Mechanisms

Understanding the decomposition mechanisms of this compound is crucial for its application in propulsion:

- Thermal Decomposition : this compound decomposes thermally into nitrogen oxides and water vapor. The major products include , , and water .

- Catalytic Decomposition : The use of catalysts such as cerium oxide has been shown to enhance the decomposition rate, lowering the onset temperature significantly .

- Electrolytic Decomposition : This method involves applying electric current to promote decomposition, which can be advantageous in controlled propulsion systems .

Applications in Propulsion Systems

This compound is primarily utilized in monopropellant formulations and as an oxidizer in hybrid systems:

- Monopropellant Formulations : this compound-based monopropellants offer improved performance metrics compared to hydrazine-based systems. They produce fewer toxic byproducts, making them safer for handling .

- Green Propellant Development : As a green propellant, this compound is being investigated for use in spacecraft propulsion systems due to its environmentally friendly profile and high energy density .

Case Study 1: Use in Spacecraft Propulsion

Research conducted on this compound as a propellant for spacecraft has demonstrated its viability through static hot-fire tests, where it successfully produced thrust comparable to conventional fuels while emitting significantly lower levels of harmful emissions .

Case Study 2: Catalytic Decomposition

A study evaluated various metal oxide catalysts for enhancing the decomposition of this compound. The results indicated that copper-based catalysts exhibited superior performance, effectively lowering the decomposition temperature and improving efficiency .

Comparative Data Table

| Property | This compound | Hydrazine |

|---|---|---|

| Toxicity | Low | High |

| Performance | High | Moderate |

| Environmental Impact | Minimal | Significant |

| Typical Applications | Monopropellants | Rocket Propellants |

| Decomposition Products |

作用機序

The mechanism of action of hydroxylammonium nitrate primarily involves its decomposition. The hydroxylammonium cation acts as a reducing agent, while the nitrate anion acts as an oxidizing agent. This leads to the formation of nitrogen oxides and water. The decomposition can be initiated thermally or catalytically, with the latter involving the use of metal oxide catalysts to lower the decomposition onset temperature .

類似化合物との比較

Hydroxylammonium nitrate can be compared with other similar compounds such as:

Ammonium Nitrate: Both compounds contain nitrate ions and are used in propellants.

Hydroxylammonium Sulfate: This compound is used in the synthesis of this compound.

Ammonium Dinitramide: Another energetic ionic compound used in propellants.

This compound stands out due to its dual nature as both a reducing agent and an oxidizing agent, making it a unique and versatile compound in various applications.

特性

IUPAC Name |

hydroxyazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZNQFRBUFHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13465-08-2 | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。